Cas no 1496469-28-3 (1-amino-2-methyl-4-(thiophen-3-yl)butan-2-ol)

1-amino-2-methyl-4-(thiophen-3-yl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 3-Thiophenepropanol, α-(aminomethyl)-α-methyl-
- 1-Amino-2-methyl-4-(thiophen-3-yl)butan-2-ol
- CS-0352744
- 1496469-28-3
- AKOS015381796
- EN300-1839794
- 1-amino-2-methyl-4-(thiophen-3-yl)butan-2-ol
-
- Inchi: 1S/C9H15NOS/c1-9(11,7-10)4-2-8-3-5-12-6-8/h3,5-6,11H,2,4,7,10H2,1H3
- InChI Key: IMNYBZHDXTZPFI-UHFFFAOYSA-N
- SMILES: C(C1=CSC=C1)CC(O)(C)CN
Computed Properties
- Exact Mass: 185.08743528g/mol
- Monoisotopic Mass: 185.08743528g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 74.5Ų
Experimental Properties
- Density: 1.140±0.06 g/cm3(Predicted)
- Boiling Point: 331.8±32.0 °C(Predicted)
- pka: 12.83±0.50(Predicted)
1-amino-2-methyl-4-(thiophen-3-yl)butan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1839794-5.0g |
1-amino-2-methyl-4-(thiophen-3-yl)butan-2-ol |
1496469-28-3 | 5g |
$3894.0 | 2023-06-03 | ||
Enamine | EN300-1839794-1.0g |
1-amino-2-methyl-4-(thiophen-3-yl)butan-2-ol |
1496469-28-3 | 1g |
$1343.0 | 2023-06-03 | ||
Enamine | EN300-1839794-10.0g |
1-amino-2-methyl-4-(thiophen-3-yl)butan-2-ol |
1496469-28-3 | 10g |
$5774.0 | 2023-06-03 | ||
Enamine | EN300-1839794-5g |
1-amino-2-methyl-4-(thiophen-3-yl)butan-2-ol |
1496469-28-3 | 5g |
$3894.0 | 2023-09-19 | ||
Enamine | EN300-1839794-0.25g |
1-amino-2-methyl-4-(thiophen-3-yl)butan-2-ol |
1496469-28-3 | 0.25g |
$1235.0 | 2023-09-19 | ||
Enamine | EN300-1839794-0.05g |
1-amino-2-methyl-4-(thiophen-3-yl)butan-2-ol |
1496469-28-3 | 0.05g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1839794-2.5g |
1-amino-2-methyl-4-(thiophen-3-yl)butan-2-ol |
1496469-28-3 | 2.5g |
$2631.0 | 2023-09-19 | ||
Enamine | EN300-1839794-10g |
1-amino-2-methyl-4-(thiophen-3-yl)butan-2-ol |
1496469-28-3 | 10g |
$5774.0 | 2023-09-19 | ||
Enamine | EN300-1839794-0.5g |
1-amino-2-methyl-4-(thiophen-3-yl)butan-2-ol |
1496469-28-3 | 0.5g |
$1289.0 | 2023-09-19 | ||
Enamine | EN300-1839794-0.1g |
1-amino-2-methyl-4-(thiophen-3-yl)butan-2-ol |
1496469-28-3 | 0.1g |
$1183.0 | 2023-09-19 |
1-amino-2-methyl-4-(thiophen-3-yl)butan-2-ol Related Literature
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
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Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
Additional information on 1-amino-2-methyl-4-(thiophen-3-yl)butan-2-ol
1-Amino-2-Methyl-4-(Thiophen-3-Yl)Butan-2-Ol: A Comprehensive Overview
1-Amino-2-Methyl-4-(Thiophen-3-Yl)Butan-2-Ol (CAS No. 1496469-28-3) is a unique organic compound with a complex structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its thiophene ring, an amino group, and a hydroxyl group, which collectively contribute to its versatile chemical properties. Recent studies have highlighted its potential applications in drug design, catalysis, and advanced materials, making it a subject of intense research interest.
The molecular structure of 1-amino-2-methyl-4-(thiophen-3-yl)butan-2-ol is defined by a four-carbon chain (butan), with a methyl group attached to the second carbon. The presence of an amino group (-NH₂) and a hydroxyl group (-OH) on the same carbon (the second carbon) introduces steric hindrance and creates a chiral center. This stereochemistry is crucial for its biological activity and reactivity. The thiophene ring, attached to the fourth carbon, adds aromaticity and enhances the compound's electronic properties, making it suitable for various chemical transformations.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-amino-2-methyl-4-(thiophen-3-Yl)butan-Ol through multi-step reactions involving coupling agents, such as thionyl chloride and hydroxylamine derivatives. These methods have improved the yield and purity of the compound, facilitating its use in downstream applications. Researchers have also explored green chemistry approaches to minimize environmental impact during synthesis.
The compound's unique properties have led to its exploration in drug discovery programs targeting neurodegenerative diseases, cancer, and inflammatory conditions. The thiophene moiety is known for its ability to enhance drug bioavailability and permeability across biological membranes. Furthermore, the amino group can act as a nucleophile in enzymatic reactions, making it a valuable component in enzyme inhibitors and receptor agonists.
In materials science, 1-amino...
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